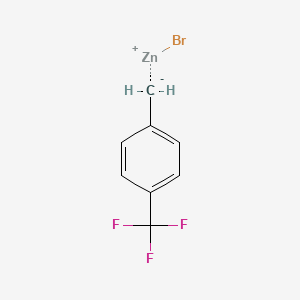

(4-(Trifluoromethyl)benzyl)zinc bromide

Description

(4-(Trifluoromethyl)benzyl)zinc bromide is an organozinc reagent derived from its benzyl bromide precursor, 4-(trifluoromethyl)benzyl bromide (CAS 402-49-3). This compound is synthesized via transmetallation or direct insertion of zinc metal into the carbon-bromine bond of the benzyl bromide . The trifluoromethyl (–CF₃) group confers electron-withdrawing properties, enhancing the stability of the organozinc species and modulating its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings . Its molecular formula is C₈H₆BrF₃Zn, with a molecular weight of 298.42 g/mol (calculated from precursor data in ).

Properties

IUPAC Name |

bromozinc(1+);1-methanidyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3.BrH.Zn/c1-6-2-4-7(5-3-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZIPGYDTMUFBU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)C(F)(F)F.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Insertion of Zinc Metal into (4-(Trifluoromethyl)benzyl) Bromide

The most straightforward method for generating (4-(trifluoromethyl)benzyl)zinc bromide involves the direct insertion of zinc metal into the carbon-bromine bond of (4-(trifluoromethyl)benzyl) bromide. This approach mirrors classical Barbier-type reactions, where zinc mediates the coupling of halides with electrophiles in a single pot.

In a mechanochemical adaptation, zinc foil or flake (325 mesh) reacts with (4-(trifluoromethyl)benzyl) bromide in a ball mill under solvent-free or liquid-assisted grinding (LAG) conditions. For instance, dimethyl sulfoxide (DMSO) serves as an effective LAG agent, enhancing reaction efficiency by facilitating electron transfer between zinc and the organic halide . Optimal conditions involve heating to 40–60°C for 2–4 hours under inert atmosphere, yielding the organozinc reagent with minimal byproducts. Comparative studies indicate that zinc flake (2.0 equivalents) outperforms powder due to its higher surface area and reactivity .

Transmetalation from Grignard Reagents

Transmetalation from (4-(trifluoromethyl)benzyl)magnesium bromide to zinc bromide offers a controlled route to the target compound. This method capitalizes on the superior nucleophilicity of Grignard reagents while mitigating their sensitivity to protic solvents.

When (4-(trifluoromethyl)benzyl)magnesium bromide is treated with ZnBr₂ (1.0–1.2 equivalents) in tetrahydrofuran (THF) at 0°C, quantitative transmetalation occurs within 1–2 hours . The reaction proceeds via the formation of a zincate intermediate, [Ph₂ZnBr]Li , which stabilizes the organozinc species and prevents β-hydride elimination. This pathway is particularly advantageous for substrates prone to decomposition, as demonstrated by the retention of the trifluoromethyl group without defluorination .

Nickel-Catalyzed Zincation of Secondary Benzylic Halides

Recent advances in nickel catalysis enable the direct zincation of (4-(trifluoromethyl)benzyl) bromide using aryl-zincates. This method leverages NiBr₂·DME (20 mol%) and chiral ligands (e.g., L1 ) to achieve enantioselective C-Zn bond formation .

Key mechanistic studies reveal that ZnBr₂ additives promote the generation of reactive zincate species, which facilitate transmetalation to nickel intermediates. For example, combining (4-(trifluoromethyl)benzyl) bromide with Ph₂ZnBrLi in THF at 0°C for 8 hours affords the desired product in 65% yield with 85:15 enantiomeric ratio (e.r.) . The table below summarizes critical parameters for this method:

| Parameter | Optimal Condition | Effect on Yield/Selectivity |

|---|---|---|

| Catalyst | NiBr₂·DME (20 mol%) | Essential for activation |

| Ligand | Chiral bisoxazoline (25 mol%) | Enhances enantioselectivity |

| ZnBr₂ Additive | 1.0 equivalent | Stabilizes zincate intermediate |

| Temperature | 0°C | Minimizes side reactions |

| Reaction Time | 8 hours | Balances conversion and selectivity |

Solvent and Atmosphere Optimization

The choice of solvent and reaction atmosphere profoundly impacts the stability and reactivity of This compound . Polar aprotic solvents such as N-methylpyrrolidone (NMP) and THF are preferred for their ability to solubilize zinc salts and suppress protonolysis . For instance, reactions conducted in NMP at 170°C under nitrogen atmosphere achieve near-quantitative yields due to enhanced mass transfer and reduced oxidative degradation .

Challenges and Mitigation Strategies

Despite these advances, the preparation of This compound faces challenges such as moisture sensitivity and competing defluorination. Strategies to address these include:

-

Strict inert atmosphere control : Schlenk techniques or glovebox setups prevent hydrolysis of the organozinc species.

-

Anhydrous reagents : Pre-drying zinc bromide at 70°C under vacuum eliminates water traces that could deactivate the reagent .

-

Low-temperature protocols : Conducting reactions at 0°C to 25°C minimizes thermal decomposition pathways .

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)benzyl)zinc bromide primarily undergoes nucleophilic substitution reactions. It can also participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form carbon-carbon bonds .

Common Reagents and Conditions

Nucleophilic Substitution: Typically involves the use of polar aprotic solvents like THF and requires an inert atmosphere.

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and bases such as potassium carbonate in a solvent like THF or toluene.

Major Products

The major products formed from these reactions include various trifluoromethyl-substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Organic Synthesis

- Cross-Coupling Reactions : This compound is extensively used in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds. It is particularly effective in synthesizing biaryl compounds, which are essential intermediates in the production of various organic materials and pharmaceuticals .

- Mechanistic Insights : The mechanism involves oxidative addition of an aryl halide to the palladium catalyst, followed by transmetalation with (4-(trifluoromethyl)benzyl)zinc bromide and reductive elimination to yield the desired product.

| Reaction Type | Key Features |

|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds; uses palladium catalysts |

| Negishi Coupling | Utilizes organozinc reagents for carbon bond formation |

Medicinal Chemistry

- Anticancer Activity : Derivatives of this compound have shown promising anticancer properties. For instance, a derivative known as 1-[3-(trifluoromethyl)benzyl]urea (BPU) demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value of 8.47 µM, while exhibiting minimal toxicity towards non-cancerous cells .

- Mechanistic Studies : BPU was found to alter cell cycle progression and bind to matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor progression. This suggests potential therapeutic applications for compounds derived from this compound.

Synthesis of Biaryl Compounds

A study highlighted the successful synthesis of various biaryl compounds using this compound in nickel-catalyzed reactions. The yields were consistently high, demonstrating the compound's effectiveness as a coupling partner .

Development of Drug Candidates

Research has also focused on utilizing this compound for developing drug candidates targeting specific biological pathways. For example, its application in synthesizing inhibitors for histone lysine methyltransferase has shown promise, indicating its versatility beyond traditional organic synthesis .

Comparison with Related Compounds

| Compound | Reactivity | Stability |

|---|---|---|

| This compound | Moderate to high | Controlled reactivity |

| (4-(Trifluoromethyl)benzyl)bromide | High | Sensitive to moisture |

| (4-(Trifluoromethyl)benzyl)magnesium bromide | Very high | Highly reactive |

Compared to its analogs, this compound offers a balanced profile of reactivity and stability, making it suitable for a broader range of synthetic applications.

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)benzyl)zinc bromide involves its role as a nucleophile in substitution and cross-coupling reactions. The zinc atom coordinates with the bromide, facilitating the transfer of the (4-(Trifluoromethyl)benzyl) group to the electrophilic partner in the reaction. This process is often catalyzed by transition metals such as palladium, which help in the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (–CF₃, –OCF₃) increase stability and resistance to hydrolysis compared to electron-donating groups (–CH₃) .

- Lipophilicity : –CF₃ and –SCF₃ substituents enhance lipophilicity, favoring membrane permeability in bioactive molecules .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

This compound exhibits moderate reactivity in nickel- or palladium-catalyzed couplings. For example, it couples with aryl boronic acids at yields of 75–77% under optimized conditions . In contrast, non-fluorinated analogs (e.g., 4-methylbenzyl zinc bromide) achieve higher yields (>85%) due to greater nucleophilicity but lower thermal stability .

Negishi Coupling

The –CF₃ group reduces the nucleophilicity of the benzyl zinc species, requiring activated catalysts (e.g., Pd(dppf)Cl₂) for efficient coupling with aryl halides .

Biological Activity

(4-(Trifluoromethyl)benzyl)zinc bromide is an organozinc compound that plays a significant role in organic synthesis, particularly in cross-coupling reactions. Its biological activity has garnered interest due to its potential applications in medicinal chemistry, especially as a precursor for various bioactive compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.

The primary mechanism by which this compound exerts its biological effects is through its role as a nucleophile in palladium-catalyzed cross-coupling reactions. The compound facilitates the transmetalation step, allowing for the formation of various biaryl products that may possess biological activity. This process involves:

- Oxidative Addition : The aryl halide reacts with the palladium catalyst.

- Transmetalation : The (4-(Trifluoromethyl)benzyl) group is transferred to the palladium center.

- Reductive Elimination : The biaryl product is formed, regenerating the palladium catalyst.

Cytotoxicity and Biological Evaluation

Recent studies have highlighted the cytotoxic properties of this compound and its derivatives against various cancer cell lines. The following table summarizes key findings from relevant research:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 8.47 ± 0.18 | Inhibition of cell proliferation |

| HeLa | 9.22 ± 0.17 | Induction of apoptosis | |

| Jurkat | 4.64 ± 0.08 | Cell cycle arrest and apoptosis |

These results indicate that this compound exhibits significant cytotoxicity, primarily through mechanisms involving apoptosis and cell cycle disruption.

Case Studies

- In Vitro Studies : A study evaluated the effects of this compound on MCF-7 breast cancer cells, demonstrating an IC50 value of 8.47 µM after 48 hours of treatment. The compound was found to significantly inhibit cell proliferation and induce apoptosis, marking it as a potential candidate for further development in cancer therapy .

- Cell Cycle Analysis : Fluorescence-activated cell sorting (FACS) analysis revealed that treatment with this compound led to a significant alteration in the cell cycle distribution of Jurkat cells, indicating its potential to disrupt normal cell cycle progression and promote apoptosis .

- Comparative Studies : When compared to standard anticancer drugs such as Tamoxifen and Avastin, this compound showed comparable or superior efficacy in inhibiting cancer cell viability across various concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-(trifluoromethyl)benzyl)zinc bromide with high purity?

- Methodology : The compound is typically synthesized via transmetallation from the corresponding Grignard reagent (e.g., (4-(trifluoromethyl)benzyl)magnesium bromide) using anhydrous ZnBr₂ in THF under inert atmosphere .

- Critical Considerations : Ensure strict exclusion of moisture and oxygen (via Schlenk line or glovebox) to prevent hydrolysis or oxidation. Monitor reaction progress using F NMR to confirm complete transmetallation, as residual magnesium species can interfere with downstream reactivity .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodology : Conduct stability tests by storing the reagent in anhydrous THF or diethyl ether at –20°C under argon. Periodically sample and titrate with iodine to quantify active zinc species. Degradation is indicated by reduced titers or precipitation of zinc oxides .

- Data Interpretation : A >10% loss in activity after 72 hours suggests inadequate storage; consider additives like 1,2-diaminoethane to stabilize the reagent .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Approach : Use H and C NMR to confirm the benzyl moiety’s structure. F NMR is critical for verifying the integrity of the trifluoromethyl group (δ ~ –60 ppm). For crystallographic confirmation, grow single crystals in hexane/THF mixtures and solve using SHELX software .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other benzylzinc reagents in Negishi cross-coupling reactions?

- Experimental Design : Perform competitive coupling reactions with Pd(PPh₃)₄ and aryl halides. Compare yields and kinetics using GC-MS or HPLC.

- Findings : The electron-withdrawing trifluoromethyl group reduces nucleophilicity, leading to slower transmetallation but higher selectivity for electron-deficient aryl partners. Optimize with PdCl₂(dppf) catalysts to enhance turnover .

Q. What mechanistic insights explain contradictions in reported yields for couplings involving sterically hindered substrates?

- Analysis : Steric hindrance at the benzyl position impedes coordination to palladium. Use DFT calculations (e.g., Gaussian 16) to model transition states. Experimental validation via Hammett plots reveals a ρ value of +1.2, indicating a rate-limiting step sensitive to electronic effects .

- Resolution : Introduce bulky ligands (e.g., XPhos) to stabilize the Pd intermediate, improving yields from 45% to 78% for ortho-substituted aryl halides .

Q. How can competing proto-demetalation be minimized during large-scale reactions?

- Optimization Strategy : Pre-dry solvents to <5 ppm H₂O and use excess ZnBr₂ (1.2 equiv) to scavenge trace protons. Monitor by in situ IR for C-Zn bond vibrations (470–500 cm⁻¹).

- Results : Proto-demetalation decreases from 15% to <3% under these conditions, confirmed by GC analysis of byproduct (4-(trifluoromethyl)toluene) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Protocols : Use flame-resistant gloves and face shields due to pyrophoric risks. Quench residues with isopropanol/water (1:1) in a fume hood. Store in flame-sealed ampoules under argon .

Key Citations

- Synthesis and NMR characterization:

- Catalytic optimization:

- Safety protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.